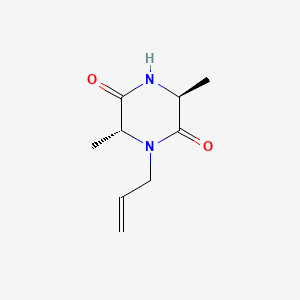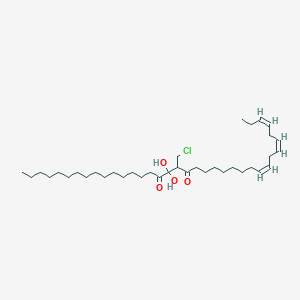
rac-1-Palmitoyl-2-linolenoyl-3-chloropropanediol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Mécanisme D'action
Target of Action
Rac-1-Palmitoyl-2-linolenoyl-3-chloropropanediol, also known as (27Z,30Z,33Z)-18-(chloromethyl)-17,17-dihydroxyhexatriaconta-27,30,33-triene-16,19-dione, is a synthetic lipid compound
Mode of Action
It has been found to inhibit the activity of nf-κb, a transcription factor crucial in several disorders . Furthermore, it activates AMPK, a protein involved in regulating energy metabolism and exhibiting anti-tumor properties .
Biochemical Pathways
The compound affects the NF-κB and AMPK pathways . The inhibition of NF-κB can lead to a decrease in the expression of genes involved in inflammation and cell survival. On the other hand, the activation of AMPK can lead to the inhibition of anabolic processes and the stimulation of catabolic processes, thereby affecting energy metabolism .
Result of Action
This compound has been found to possess anti-inflammatory and anti-tumor properties . It induces apoptosis, a process of programmed cell death that plays a vital role in eliminating damaged cells .
Analyse Biochimique
Biochemical Properties
In biochemical reactions, “rac-1-Palmitoyl-2-linolenoyl-3-chloropropanediol” interacts with various enzymes and proteins. Studies have revealed that it inhibits the activity of NF-κB, a transcription factor crucial in several disorders . Furthermore, “this compound” activates AMPK, a protein involved in regulating energy metabolism and exhibiting anti-tumor properties .
Cellular Effects
“this compound” has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . Additionally, “this compound” induces apoptosis, a process of programmed cell death that plays a vital role in eliminating damaged cells .
Molecular Mechanism
The molecular mechanism of action of “this compound” involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of rac-1-Palmitoyl-2-linolenoyl-3-chloropropanediol involves the esterification of 9,12,15-octadecatrienoic acid (linolenic acid) with 1-chloromethyl-2-(1-oxohexadecyl)oxyethyl ester . The reaction typically requires a catalyst and is conducted under controlled temperature and pressure conditions to ensure the desired product is obtained.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis follows similar principles to laboratory-scale synthesis, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
rac-1-Palmitoyl-2-linolenoyl-3-chloropropanediol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the chloropropanediol moiety.
Substitution: The chlorine atom in the compound can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while substitution reactions can yield various substituted derivatives .
Applications De Recherche Scientifique
rac-1-Palmitoyl-2-linolenoyl-3-chloropropanediol has several scientific research applications, including:
Comparaison Avec Des Composés Similaires
rac-1-Palmitoyl-2-linolenoyl-3-chloropropanediol can be compared with other similar compounds, such as:
rac-1,2-bis-Palmitoyl-3-chloropropanediol: Another chlorinated lipid with similar biochemical properties.
1-Palmitoyl-2-oleoyl-3-linoleoyl-rac-glycerol: A lipid compound used in lipidomic studies.
These compounds share some structural similarities but differ in their specific fatty acid chains and functional groups, which can influence their biochemical properties and applications.
Propriétés
IUPAC Name |
(27Z,30Z,33Z)-18-(chloromethyl)-17,17-dihydroxyhexatriaconta-27,30,33-triene-16,19-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H65ClO4/c1-3-5-7-9-11-13-15-17-18-20-21-23-25-27-29-31-35(39)34(33-38)37(41,42)36(40)32-30-28-26-24-22-19-16-14-12-10-8-6-4-2/h5,7,11,13,17-18,34,41-42H,3-4,6,8-10,12,14-16,19-33H2,1-2H3/b7-5-,13-11-,18-17- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCQKIQWPENGQHD-SVNQLWEDSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)C(C(CCl)C(=O)CCCCCCCC=CCC=CCC=CCC)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)C(C(CCl)C(=O)CCCCCCC/C=C\C/C=C\C/C=C\CC)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H65ClO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
609.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
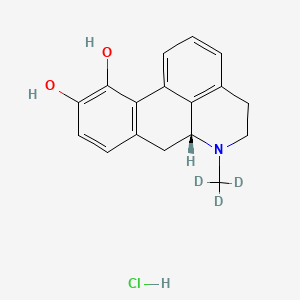
![Cyclobutanecarboxylic acid, 2,3-bis(hydroxymethyl)-, [1R-(1alpha,2beta,3alpha)]- (9CI)](/img/new.no-structure.jpg)


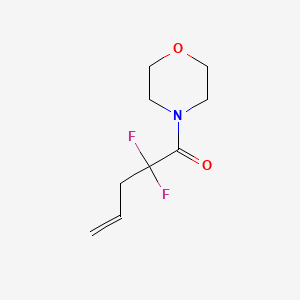
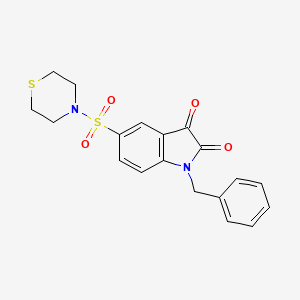
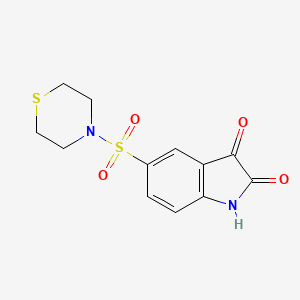
![2-[4-[(4-Chlorophenyl)phenylmethyl]-1-piperazinyl]ethanol-d4](/img/structure/B587874.png)
